4-(4-bromophenoxy)-2-methylpyridine
Description
4-(4-Bromophenoxy)-2-methylpyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a methyl group at position 2 and a 4-bromophenoxy group at position 3. The bromophenoxy moiety introduces steric bulk and electron-withdrawing effects, while the methyl group enhances hydrophobicity. This compound is structurally analogous to bioactive pyridine derivatives used in medicinal chemistry, such as kinase inhibitors or ligands for metal coordination complexes .
Properties
Molecular Formula |
C12H10BrNO |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
4-(4-bromophenoxy)-2-methylpyridine |
InChI |
InChI=1S/C12H10BrNO/c1-9-8-12(6-7-14-9)15-11-4-2-10(13)3-5-11/h2-8H,1H3 |
InChI Key |
DRGNKUXMDKIYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenoxy)-2-methylpyridine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-bromo-phenol with 2-methyl-pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenoxy)-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions often involve polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products may include phenolic or quinone derivatives.
Reduction Reactions: The major product is the corresponding phenyl derivative.
Scientific Research Applications
4-(4-bromophenoxy)-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenoxy)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can participate in hydrogen bonding or hydrophobic interactions, while the pyridine ring can engage in π-π stacking or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4'-(4-Bromophenyl)-2,2':6',2''-Terpyridine
- Structure : Contains a terpyridine scaffold with a bromophenyl group at the 4' position.
- Key Differences: The terpyridine system enables metal chelation, unlike 4-(4-bromophenoxy)-2-methylpyridine, which lacks multiple coordination sites. The bromophenyl group in both compounds enhances electrophilic aromatic substitution reactivity .
- Applications: Used in supramolecular chemistry and catalysis, whereas this compound may serve as a building block for pharmaceuticals .
2-(4-Bromophenyl)-6-(4-Methoxyphenyl)-4-Phenylpyridine
- Structure : Pyridine substituted with bromophenyl, methoxyphenyl, and phenyl groups.
- Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing bromophenoxy group. This difference alters solubility (methoxy increases hydrophilicity) and reactivity in cross-coupling reactions .
- Data: Molecular weight = 416.31 g/mol, higher than this compound (~290–300 g/mol estimated), likely due to additional phenyl groups .
2-Bromo-4-Methylpyridine
- Structure: Simplifies the target compound by replacing the bromophenoxy group with a bromine atom.
- Reactivity shifts toward nucleophilic substitution at the bromine site .
- Synthesis: Prepared via bromination of 4-methylpyridine, a route that may differ from the multi-step synthesis required for this compound .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Electron-withdrawing groups (e.g., bromophenoxy) lower electron density on the pyridine ring, affecting nucleophilic attack sites compared to electron-donating groups (e.g., methoxy) .
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